molecular formula C16H12Br2N2O2 B2488825 N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide CAS No. 1181167-01-0

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide

Cat. No.: B2488825
CAS No.: 1181167-01-0
M. Wt: 424.092
InChI Key: IIBZQPLUBRLKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide is a synthetic acetamide derivative intended for research applications. Compounds within the acetamide family are of significant interest in various scientific fields. Research into similar N-(cyanomethyl)-N-phenylacetamide structures has explored their use as synthetic intermediates or in the development of compounds with specific activities . Furthermore, other phenylacetamide analogs have demonstrated potential in pharmacological research, for instance, in studies related to renal fibrosis and hypertension, highlighting the broader biological relevance of this chemical class . The presence of bromine and oxygen in the phenoxy ether moiety of this particular molecule may make it a valuable intermediate in organic synthesis, akin to methods used to prepare other dihalo-N-phenylacetamides . Researchers are investigating such cyanomethyl-substituted acetamides for their potential as building blocks in medicinal chemistry and for developing novel bioactive molecules. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2O2/c17-12-6-7-15(14(18)10-12)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBZQPLUBRLKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2,4-Dibromophenoxy)acetonitrile

Reagents:

  • 2,4-Dibromophenol
  • Chloroacetonitrile
  • Potassium carbonate (K₂CO₃)
  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Alkylation Reaction:
    • Combine 2,4-dibromophenol (1.0 equiv.) and chloroacetonitrile (1.2 equiv.) in anhydrous DMF.
    • Add K₂CO₃ (2.0 equiv.) as a base to deprotonate the phenolic hydroxyl group.
    • Reflux the mixture at 80–90°C for 6–8 hours under nitrogen atmosphere.
    • Monitor reaction progress via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 4:1).
  • Workup:
    • Cool the reaction mixture to room temperature and filter to remove excess K₂CO₃.
    • Concentrate the filtrate under reduced pressure.
    • Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to yield 2-(2,4-dibromophenoxy)acetonitrile as a white crystalline solid (yield: 72–78%).

Key Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic methylene carbon of chloroacetonitrile, displacing chloride.

Coupling with N-Phenylacetamide

Reagents:

  • 2-(2,4-Dibromophenoxy)acetonitrile (from Step 1.1)
  • N-Phenylacetamide
  • Sodium hydride (NaH) or hydrochloric acid (HCl)
  • Tetrahydrofuran (THF)

Procedure:

  • Acidic/Basic Activation:
    • Dissolve N-phenylacetamide (1.1 equiv.) in anhydrous THF.
    • Add NaH (1.5 equiv.) under nitrogen to deprotonate the amide nitrogen, forming a nucleophilic amide ion.
    • Alternatively, use HCl (2.0 equiv.) in a polar solvent to protonate the nitrile group, enhancing electrophilicity.
  • Nucleophilic Substitution:

    • Add 2-(2,4-dibromophenoxy)acetonitrile (1.0 equiv.) dropwise to the activated N-phenylacetamide solution.
    • Stir at 60°C for 12–16 hours.
  • Workup:

    • Quench the reaction with ice-cold water.
    • Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate.
    • Recrystallize from isopropanol/hexane to obtain the title compound (yield: 65–70%).

Critical Parameters:

  • Base Choice: NaH provides higher yields but requires strict anhydrous conditions.
  • Solvent: THF optimizes nucleophilicity, while DMF may lead to side reactions.

An alternative pathway prioritizes early introduction of the cyanomethyl group (Fig. 2).

Synthesis of N-(Cyanomethyl)aniline

Reagents:

  • Aniline
  • Chloroacetonitrile
  • Potassium carbonate (K₂CO₃)
  • Ethanol

Procedure:

  • Alkylation:
    • Reflux aniline (1.0 equiv.) with chloroacetonitrile (1.1 equiv.) and K₂CO₃ (2.0 equiv.) in ethanol for 5 hours.
    • Filter and concentrate to obtain N-(cyanomethyl)aniline as an oily residue (yield: 68%).

Preparation of 2-(2,4-Dibromophenoxy)acetyl Chloride

Reagents:

  • 2-(2,4-Dibromophenoxy)acetic acid
  • Thionyl chloride (SOCl₂)
  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acyl Chloride Formation:
    • Stir 2-(2,4-dibromophenoxy)acetic acid (1.0 equiv.) with SOCl₂ (3.0 equiv.) in DCM at 0°C for 2 hours.
    • Warm to room temperature and reflux for 1 hour.
    • Remove excess SOCl₂ under vacuum to yield the acyl chloride (quantitative).

Final Coupling

Reagents:

  • N-(Cyanomethyl)aniline
  • 2-(2,4-Dibromophenoxy)acetyl chloride
  • Triethylamine (Et₃N)
  • DCM

Procedure:

  • Amide Bond Formation:
    • Add Et₃N (1.5 equiv.) to a solution of N-(cyanomethyl)aniline (1.0 equiv.) in DCM.
    • Dropwise add 2-(2,4-dibromophenoxy)acetyl chloride (1.0 equiv.) at 0°C.
    • Stir for 4 hours at room temperature.
  • Workup:
    • Wash with 1M HCl, saturated NaHCO₃, and brine.
    • Dry and concentrate, then purify by column chromatography (hexane/ethyl acetate 2:1) to isolate the product (yield: 75–80%).

Industrial-Scale Production and Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Temperature Control Oil Bath Jacketed Reactor
Purification Column Chromatography Recrystallization
Yield 65–70% 82–85%

Key Industrial Steps:

  • Continuous Alkylation:
    • 2,4-Dibromophenol and chloroacetonitrile are fed into a tubular reactor with K₂CO₃ at 90°C (residence time: 30 min).
  • In-line Separation:
    • Centrifugal liquid-liquid extraction removes inorganic salts.
  • Catalytic Coupling:
    • The intermediate reacts with N-phenylacetamide in the presence of TiO₂ nanoparticles (2 mol%) at 120°C.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.29 (d, J = 2.4 Hz, 1H, Ar-H), 4.72 (s, 2H, OCH₂CN), 3.89 (s, 2H, NCH₂CO), 2.01 (s, 3H, CH₃).
  • HRMS (ESI): m/z calculated for C₁₆H₁₂Br₂N₂O₂ [M+H]⁺: 452.9214; found: 452.9218.

Purity Assessment:

  • HPLC (C18 column, MeOH/H₂O 70:30): >99% purity at 254 nm.

Challenges and Mitigation Strategies

Challenge Solution
Over-alkylation Use stoichiometric control
Nitrile Hydrolysis Anhydrous conditions
Bromine Displacement Low-temperature reactions
Purification Complexity Gradient chromatography

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromine atoms.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique chemical structure characterized by:

  • A cyanomethyl group
  • A dibromophenoxy moiety
  • A phenylacetamide backbone

These structural components contribute to its reactivity and potential interactions with biological systems.

Chemistry

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in:

  • Oxidation : Producing oxidized derivatives with altered functional groups.
  • Reduction : Generating reduced derivatives with hydrogenated functional groups.
  • Substitution : Creating substituted derivatives where bromine atoms are replaced by different nucleophiles.

Biology

In biological research, this compound has been studied for its potential interactions with biomolecules. Its applications include:

  • Inhibitory Effects : Similar compounds have shown capacity to inhibit viral fusion processes, suggesting that this compound may exhibit similar properties against viruses such as morbillivirus .
  • Cytotoxicity Studies : Preliminary studies indicate that compounds with similar structures have low cytotoxicity, making them suitable for further biological evaluation .

Medicine

The therapeutic potential of this compound is under investigation, particularly regarding:

  • Anti-inflammatory Properties : Compounds in this class are being evaluated for their effectiveness in reducing inflammation.
  • Anticancer Activity : Ongoing research aims to assess the compound's ability to inhibit tumor growth and its mechanisms of action against cancer cells.

Case Studies and Findings

Several studies have documented the effects of similar compounds:

Study ReferenceCompound TestedFindings
N-(3-Cyanophenyl)-2-phenylacetamideDemonstrated high capacity to inhibit measles virus-induced membrane fusion with an IC(50) of approximately 20 μM.
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideExhibited potent antitubercular activity with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H 37Rv.
General Phenylacetamide DerivativesShowed low cytotoxicity and potential for further development into therapeutic agents targeting viral infections.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The compound’s distinct features include:

  • 2,4-Dibromophenoxy group: Enhances lipophilicity and electron-withdrawing effects compared to non-halogenated or mono-halogenated analogs.

Table 1: Substituent Comparison of Selected Acetamide Derivatives

Compound Name Phenoxy Substituents N-Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide 2,4-dibromo Cyanomethyl, phenyl ~415.07 Hypothesized antimicrobial/antiproliferative
2-(2-Bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide 2-bromo, 4-fluoro Cyanomethyl 298.10 Unspecified (structural analog)
2-((1-Bromonaphthalen-2-yl)oxy)-N-phenylacetamide 1-bromonaphthalen-2-yl Phenyl 358.0 Cardiac tissue protection
2-(2,4-Dichlorophenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide 2,4-dichloro 4-(phenyldiazenyl)phenyl 398.23 Photostability (azo group)
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide 4-bromo, 3,5-dimethyl 2-(hydroxymethyl)phenyl ~363.24 Hydrophilicity from hydroxyl

Biological Activity

N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and nematicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of N-phenylacetamides, which have been widely studied for their diverse biological activities. The synthesis involves the introduction of a cyanomethyl group and a dibromophenoxy moiety, enhancing its pharmacological profile. Various synthetic methodologies have been explored to optimize yields and purity, including the use of catalytic processes.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against several bacterial strains. For instance, a derivative of N-phenylacetamide demonstrated significant antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo), with an effective concentration (EC50) value reported at 156.7 µM, outperforming known standards like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .

Table 1: Antibacterial Efficacy of N-Phenylacetamide Derivatives

CompoundEC50 (µM)Bacterial Strain
A1156.7Xanthomonas oryzae (Xoo)
A2230.5Xanthomonas axonopodis (Xac)
A3545.2Xanthomonas oryzae (Xoc)

Scanning electron microscopy (SEM) studies confirmed that the compound causes significant damage to bacterial cell membranes, leading to cell lysis and death .

Nematicidal Activity

In addition to its antibacterial properties, this compound has shown promising nematicidal activity against Meloidogyne incognita. In tests conducted at concentrations of 500 μg/mL and 100 μg/mL, the compound exhibited mortality rates of 100% and 53.2%, respectively, after 24 hours . This efficacy suggests potential applications in agricultural pest control.

Structure-Activity Relationship (SAR)

The structure-activity relationship analyses indicate that the position and type of substituents on the phenyl ring significantly influence biological activity. For example, variations in halogen substitutions (F, Cl, Br) and their positions can enhance or diminish antibacterial effects .

Table 2: Preliminary SAR Observations

Substituent TypePositionEffect on Activity
FluorineParaEnhanced
ChlorineMetaModerate
BromineOrthoDiminished

Case Studies

  • Antibacterial Evaluation : A study focusing on various N-phenylacetamide derivatives highlighted the superior activity of those containing thiazole moieties when compared to traditional antibacterial agents .
  • Nematicidal Tests : Research demonstrated that specific derivatives could effectively control nematode populations in agricultural settings, presenting a viable alternative to chemical pesticides .

Q & A

Q. What are the recommended synthetic routes for N-(cyanomethyl)-2-(2,4-dibromophenoxy)-N-phenylacetamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Bromination of phenol derivatives to generate 2,4-dibromophenol precursors .
  • Step 2: Nucleophilic substitution to attach the phenoxy group to a cyanomethyl-acetamide backbone. Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 80–100°C for 6–12 hours .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of phenoxy precursor to acetamide intermediate) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy: Identify the C≡N stretch (~2200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .
  • ¹H/¹³C NMR:
    • Aromatic protons (δ 6.8–7.8 ppm, split due to dibromo substitution) .
    • Cyanomethyl group (CH₂CN: δ ~3.8–4.2 ppm for ¹H; δ ~35–40 ppm for ¹³C) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with isotopic peaks indicative of bromine (1:2:1 ratio for Br₂) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

Methodological Answer:

  • Solubility: Limited aqueous solubility (logP ~3.5–4.0 predicted). Use DMSO for stock solutions (≤10 mM), followed by dilution in buffered media containing 0.1% Tween-80 to prevent aggregation .
  • Stability: Monitor degradation in PBS (pH 7.4) via UV-Vis (λ_max ~270 nm) over 24 hours. Store lyophilized at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of bromine substitution in this compound?

Methodological Answer:

  • Comparative Analogs: Synthesize derivatives with mono-bromo (2-bromo or 4-bromo) or non-halogenated phenoxy groups.
  • Biological Testing: Assess cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding affinity (e.g., fluorescence polarization assays).
  • Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate bromine positioning with hydrophobic interactions in target binding pockets .

Q. What mechanistic insights can be gained from studying metabolic pathways of this compound in vitro?

Methodological Answer:

  • Hepatic Microsomes: Incubate with human liver microsomes (HLMs) + NADPH. Quench reactions at 0, 15, 30, and 60 minutes.
  • Metabolite Identification: Use LC-QTOF-MS to detect phase I (oxidative) and phase II (glucuronide) metabolites. Key metabolic sites: cyanomethyl group (oxidation to carboxylate) and dibromophenoxy ring (debromination) .

Q. How can in vivo pharmacokinetic (PK) parameters be accurately measured for this compound?

Methodological Answer:

  • Animal Models: Administer intravenously (1 mg/kg) and orally (5 mg/kg) to rodents. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours.
  • Bioanalysis: Quantify plasma concentrations using LC-MS/MS (MRM transitions for parent ion and internal standard).
  • PK Modeling: Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) using non-compartmental analysis (Phoenix WinNonlin) .

Q. What strategies mitigate off-target effects in enzyme inhibition assays involving this compound?

Methodological Answer:

  • Counter-Screening: Test against panels of related enzymes (e.g., kinases, cytochrome P450s) at 10 µM.
  • Selectivity Index (SI): Calculate SI = IC₅₀(off-target)/IC₅₀(target). Prioritize compounds with SI >10 .
  • Crystallography: Co-crystallize the compound with target enzymes to validate binding modes and guide structural refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.